molecular formula C12H10ClNO3S B1223363 Ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate CAS No. 263016-08-6

Ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate

Cat. No.: B1223363
CAS No.: 263016-08-6
M. Wt: 283.73 g/mol
InChI Key: GTTLQUWXZGMKGX-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for therapeutic applications .

Mode of Action

Thiazole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context within which the compound is acting.

Biochemical Pathways

Thiazole derivatives are known to influence various biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological context.

Result of Action

Given that thiazole derivatives are known to possess various biological activities , it can be inferred that the compound may have diverse molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

Ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell function . Additionally, it can affect cell signaling pathways by interacting with specific receptors or signaling molecules, leading to altered cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can result in altered metabolic pathways and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has also revealed potential changes in cellular function, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound undergoes various biotransformations, including hydroxylation and conjugation reactions, leading to the formation of metabolites . These metabolic pathways can influence the overall activity and efficacy of the compound, as well as its potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of the compound within specific tissues can influence its overall efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of the compound is crucial for understanding its overall mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiourea to form the thiazole ring, followed by esterification with ethyl chloroformate to introduce the ethyl ester group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization and esterification processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 2-(4-chlorophenyl)-4-oxo-1,3-thiazole-5-carboxylate.

    Reduction: Formation of 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-methanol.

    Substitution: Formation of various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known for its biological activity.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of agrochemicals and dyes due to its stability and reactivity.

Comparison with Similar Compounds

Ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives such as:

    2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylic acid: Lacks the ethyl ester group, which may affect its solubility and reactivity.

    2-(4-methylphenyl)-4-hydroxy-1,3-thiazole-5-carboxylate: Contains a methyl group instead of a chlorine atom, which may alter its biological activity and chemical properties.

    2-(4-bromophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate:

This compound is unique due to the combination of its functional groups, which confer specific chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

IUPAC Name

ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3S/c1-2-17-12(16)9-10(15)14-11(18-9)7-3-5-8(13)6-4-7/h3-6,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTLQUWXZGMKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001331593
Record name ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726549
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

263016-08-6
Record name ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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